2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxoethoxy linkage, and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common approach is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent functional group transformations to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial methods often emphasize efficiency, safety, and sustainability, incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The oxoethoxy linkage can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while reduction of the oxoethoxy linkage can produce alcohol derivatives .
Scientific Research Applications
2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in binding interactions, while the oxoethoxy linkage and tetrahydroisoindole core contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylboronic acid: Shares the bromophenyl group but differs in its boronic acid functionality, which imparts different reactivity and applications.
4-Bromodiphenyl ether: Contains a bromophenyl group linked to a diphenyl ether, used primarily as a flame retardant.
2-Bromophenethyl alcohol: Features a bromophenyl group with an alcohol functionality, used in the synthesis of chiral phosphines.
Uniqueness
The presence of the bromophenyl group, oxoethoxy linkage, and tetrahydroisoindole core allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
4-[2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-16-9-7-13(8-10-16)18(26)12-29-19-4-2-1-3-17(19)25-22(27)20-14-5-6-15(11-14)21(20)23(25)28/h1-10,14-15,20-21H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFCEXRRULRSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OCC(=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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